molecular formula C14H17N3O3S B1392449 tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate CAS No. 874801-60-2

tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate

Cat. No.: B1392449
CAS No.: 874801-60-2
M. Wt: 307.37 g/mol
InChI Key: XXJZEGQEPZVPBH-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate” is a complex organic molecule. It is related to a class of compounds known as 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines . These compounds have been studied for their potential use as inhibitors of mTOR kinase and PI3 kinase , which are enzymes involved in important cellular processes.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a pyrido[3,4-d]pyrimidine, which is a fused ring system containing two nitrogen atoms . Attached to this core are several other groups, including a tert-butyl group and a carboxylate ester .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its structure. For example, it is likely to be a solid at room temperature, given its complex, multi-ring structure . Its solubility in various solvents would depend on the specific functional groups present in the molecule.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various methods for the synthesis of compounds related to tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate. These methods typically involve multi-step chemical reactions and are characterized by their yield and the purity of the final product. For example, Ahmed (2003) reported the synthesis of related compounds using diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate as a starting material (Ahmed, 2003). Similarly, Chen et al. (2019) discussed the synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones using base-catalyzed reactions (Chen et al., 2019).

Crystal Structure Analysis

The crystal structure of these compounds and their derivatives is a significant aspect of research, providing insights into their molecular geometry and interactions. The study of crystal structures helps in understanding the physical and chemical properties of the compounds. For instance, the work by Akkurt et al. (2015) revealed the crystal structure of a related compound, demonstrating the conformation and intermolecular interactions within the crystal lattice (Akkurt et al., 2015).

Potential Biological Activities

Research into the biological activities of these compounds has shown that they may possess various pharmacological properties. For instance, Mittal et al. (2011) explored the antimicrobial activity of substituted tricyclic compounds related to this compound, finding significant anti-bacterial and anti-fungal activities in some of these compounds (Mittal et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the PI3K/Akt pathway , which is thought to be overactivated in numerous cancers . This pathway plays a crucial role in cell survival and growth, making it a significant target for cancer therapeutics.

Mode of Action

The compound interacts with its targets by inhibiting the PI3K/Akt pathway . By doing so, it can potentially suppress the overactivation of this pathway, thereby inhibiting the uncontrolled growth and survival of cancer cells.

Biochemical Pathways

The affected pathway is the PI3K/Akt pathway . This pathway is crucial for many cellular functions, including cell growth and survival. When this pathway is inhibited, it can lead to the suppression of these functions, potentially leading to the death of cancer cells.

Result of Action

The result of the compound’s action is the potential inhibition of cancer cell growth and survival due to the suppression of the PI3K/Akt pathway . This could potentially lead to the death of cancer cells, thereby reducing the size and spread of tumors.

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of oxygen in the environment can lead to the photooxidation of certain compounds . .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses as a kinase inhibitor . This could include studies to better understand its mechanism of action, as well as preclinical and clinical trials to evaluate its efficacy and safety in treating various diseases.

Properties

IUPAC Name

tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-14(2,3)20-13(19)17-5-4-8-9(6-17)21-12-10(8)11(18)15-7-16-12/h7H,4-6H2,1-3H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJZEGQEPZVPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678550
Record name tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874801-60-2
Record name 1,1-Dimethylethyl 1,5,6,8-tetrahydro-4-oxopyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874801-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-tert-butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate from Example 9A (1.23 kg, 3.77 mol) in DMF (10.3 L) was added formamidine acetate (588 g, 5.65 mol). The mixture was heated to 100° C. overnight. The solvent was removed in vacuo. The residue was stirred with ethyl acetate (3 L) for 2 h. The precipitate was collected by suction filtration and rinsed with ethyl acetate. The solid was dried to yield 1.02 kg (88%) of the title compound.
Quantity
588 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 L
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-tert-butyl ester 3-ethyl ester (18.5 g) and formamidine acetate (8.85 g) in DMF (100 mL) were heated at 100° C. for 16 h. The reaction mixture was cooled and concentrated. The residues was partitioned between water and ethyl acetate. The organic layer was washed with water 3 times and concentrated to give the title compound (15.8 g, 90%). 1H NMR (400 MHz, CDCl3): δ 7.88 (s, 1H), 4.56-4.62 (brs, 2H), 3.62-3.70 (brs, 2H), 3.02-3.08 (brs, 2H), 1.42 (s, 9H). LC-MS (ESI) m/z 308.1 (M+H).
Quantity
8.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
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tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
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tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
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